2-(2-Fluoro-5-methylphenyl)butanoic acid
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Overview
Description
2-(2-Fluoro-5-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2 It is a derivative of butanoic acid, featuring a fluorine atom and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Fluoro-5-methylphenyl)butanoic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)butanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Fluoro-5-methylphenyl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylbenzoic acid
- 2-Fluoro-4-methylphenylacetic acid
- 2-Fluoro-3-methylphenylpropanoic acid
Uniqueness
2-(2-Fluoro-5-methylphenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(2-fluoro-5-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-3-8(11(13)14)9-6-7(2)4-5-10(9)12/h4-6,8H,3H2,1-2H3,(H,13,14) |
InChI Key |
VMXUEKPJWLLLGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)F)C(=O)O |
Origin of Product |
United States |
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